Glycyl-histidyl-arginyl-proline
Overview
Description
Glycyl-histidyl-arginyl-proline is a synthetic peptide composed of four amino acids: glycine, histidine, arginine, and proline. This compound belongs to the class of oligopeptides, which are short chains of amino acids linked by peptide bonds. This compound is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .
Preparation Methods
The synthesis of glycyl-histidyl-arginyl-proline involves standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (histidine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for arginine and proline.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS), depending on the desired yield and purity.
Chemical Reactions Analysis
Glycyl-histidyl-arginyl-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents.
Scientific Research Applications
Glycyl-histidyl-arginyl-proline has several scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: The peptide is studied for its role in cellular signaling and protein interactions.
Medicine: Research explores its potential therapeutic applications, including wound healing and anti-inflammatory effects.
Industry: It is used in the development of cosmeceuticals and other peptide-based products
Mechanism of Action
The mechanism of action of glycyl-histidyl-arginyl-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the cell membrane, triggering intracellular signaling cascades that lead to various biological effects. For example, it may stimulate collagen production by activating fibroblasts, contributing to its potential use in wound healing and skin care .
Comparison with Similar Compounds
Glycyl-histidyl-arginyl-proline can be compared to other similar peptides, such as:
Threonyl-lysyl-prolyl-arginyl-prolyl-glycyl-proline diacetate (Selank): Known for its anxiolytic and nootropic properties.
Methionyl-glutamyl-histidyl-phenylalanyl-prolyl-glycyl-proline (Semax): Used for its neuroprotective effects.
N-phenylacetyl-L-prolylglycine ethyl ester (Noopept): Another nootropic peptide with neuroprotective action.
This compound is unique in its specific sequence and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N9O5/c20-8-15(29)26-13(7-11-9-23-10-25-11)16(30)27-12(3-1-5-24-19(21)22)17(31)28-6-2-4-14(28)18(32)33/h9-10,12-14H,1-8,20H2,(H,23,25)(H,26,29)(H,27,30)(H,32,33)(H4,21,22,24)/t12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHCULPWZYVJEK-IHRRRGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218102 | |
Record name | Glycyl-histidyl-arginyl-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-60-7 | |
Record name | Glycyl-histidyl-arginyl-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-histidyl-arginyl-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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